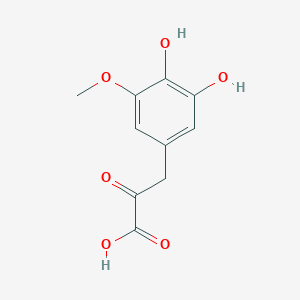
5,6-Dimethoxypyridine-3-sulfinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethoxypyridine-3-sulfinic acid: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two methoxy groups at the 5th and 6th positions of the pyridine ring and a sulfinic acid group at the 3rd position. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethoxypyridine-3-sulfinic acid typically involves the introduction of methoxy groups and the sulfinic acid group onto the pyridine ring. One common method involves the sulfonation of 5,6-dimethoxypyridine followed by reduction to obtain the sulfinic acid derivative. The reaction conditions often include the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Dimethoxypyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: 5,6-Dimethoxypyridine-3-sulfonic acid.
Reduction: 5,6-Dimethoxypyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5,6-Dimethoxypyridine-3-sulfinic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its ability to undergo specific chemical transformations.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new drugs targeting specific biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Mécanisme D'action
The mechanism by which 5,6-Dimethoxypyridine-3-sulfinic acid exerts its effects is primarily through its ability to participate in redox reactions and nucleophilic substitutions. The sulfinic acid group can act as both an oxidizing and reducing agent, while the methoxy groups can be replaced by other functional groups, allowing for the formation of a wide range of derivatives. These properties enable the compound to interact with various molecular targets and pathways, making it a versatile tool in chemical and biological research.
Comparaison Avec Des Composés Similaires
5,6-Dimethoxypyridine-3-sulfonic acid: An oxidized form of 5,6-Dimethoxypyridine-3-sulfinic acid.
5,6-Dimethoxypyridine-3-sulfide: A reduced form of this compound.
5,6-Dimethoxypyridine: A simpler derivative lacking the sulfinic acid group.
Uniqueness: this compound is unique due to the presence of both methoxy and sulfinic acid groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H9NO4S |
|---|---|
Poids moléculaire |
203.22 g/mol |
Nom IUPAC |
5,6-dimethoxypyridine-3-sulfinic acid |
InChI |
InChI=1S/C7H9NO4S/c1-11-6-3-5(13(9)10)4-8-7(6)12-2/h3-4H,1-2H3,(H,9,10) |
Clé InChI |
YFBZTTMGJXFWRS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(N=CC(=C1)S(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)



![4-{4-[(3-Chloro-2-hydroxypropyl)amino]phenyl}morpholin-3-one](/img/structure/B13488601.png)




![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)
